molecular formula C19H27Cl3N2O B13751965 6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 5287-73-0

6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13751965
CAS No.: 5287-73-0
M. Wt: 405.8 g/mol
InChI Key: UYHOZLKBKONSPK-UHFFFAOYSA-N
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Description

2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoline ring system fused with a cycloheptane ring, along with a chlorinated substituent and a dimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The initial step involves the synthesis of the quinoline ring system. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Cycloheptane Ring Fusion: The quinoline derivative is then subjected to cyclization reactions to form the cycloheptane ring. This step often requires the use of strong acids or bases to facilitate ring closure.

    Chlorination: The resulting compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine substituent.

    Dimethylazanium Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride apart is its unique combination of a quinoline ring fused with a cycloheptane ring, along with the presence of a chlorinated substituent and a dimethylazanium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5287-73-0

Molecular Formula

C19H27Cl3N2O

Molecular Weight

405.8 g/mol

IUPAC Name

2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium;dichloride

InChI

InChI=1S/C19H25ClN2O.2ClH/c1-13(12-22(2)3)23-19-15-7-5-4-6-8-17(15)21-18-10-9-14(20)11-16(18)19;;/h9-11,13H,4-8,12H2,1-3H3;2*1H

InChI Key

UYHOZLKBKONSPK-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-]

Origin of Product

United States

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